molecular formula C14H14F3NO5S B12513971 N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate

Cat. No.: B12513971
M. Wt: 365.33 g/mol
InChI Key: YQRXCLOBZMNAAB-UHFFFAOYSA-N
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Description

Functional Group Interactions

  • Boc Protecting Group : The tert-butoxycarbonyl moiety sterically shields the indole nitrogen, preventing undesired nucleophilic attacks or oxidation. Its carbonyl group (C=O) exhibits a characteristic infrared absorption at ~1,700 cm⁻¹, while the tert-butyl protons resonate as a singlet at δ 1.4–1.5 ppm in ¹H NMR spectra.
  • Indole Core : The aromatic indole system displays π-π stacking interactions and intramolecular charge transfer, with distinct ¹H NMR signals for H2 (δ 7.3–7.5 ppm) and H3 (δ 7.6–7.8 ppm). Substitution at C5 introduces asymmetry, splitting the indole proton signals into complex multiplets.
  • Triflate Leaving Group : The trifluoromethanesulfonate group’s strong electron-withdrawing nature polarizes the C5–O bond, as evidenced by a downfield-shifted ¹⁹F NMR signal at δ −76 to −78 ppm. The sulfonate’s three equivalent fluorine atoms produce a quartet in ¹³C NMR (δ 120–122 ppm, JCF ≈ 318 Hz).

Properties

Molecular Formula

C14H14F3NO5S

Molecular Weight

365.33 g/mol

IUPAC Name

tert-butyl 5-(trifluoromethylsulfonyloxy)indole-1-carboxylate

InChI

InChI=1S/C14H14F3NO5S/c1-13(2,3)22-12(19)18-7-6-9-8-10(4-5-11(9)18)23-24(20,21)14(15,16)17/h4-8H,1-3H3

InChI Key

YQRXCLOBZMNAAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

The most common method involves reacting N-Boc-5-hydroxyindole with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base. Key steps include:

  • Base : N,N-Diisopropylethylamine (DIPEA) or pyridine.
  • Solvent : Dichloromethane (DCM) or acetonitrile (MeCN).
  • Temperature : 0°C to room temperature.

Example Protocol (from):

  • Dissolve N-Boc-5-hydroxyindole (1.0 mmol) in anhydrous DCM (5 mL).
  • Cool to 0°C and add DIPEA (3.0 mmol).
  • Slowly add Tf2O (1.5 mmol) dropwise.
  • Stir for 2–4 hours at room temperature.
  • Quench with saturated NaHCO3, extract with DCM, and purify via flash chromatography.

Yield : 75–85%.

Optimization Studies

  • Solvent Effects : MeCN improves reaction homogeneity, while DCM minimizes side reactions like over-triflation.
  • Stoichiometry : Excess Tf2O (1.5–2.0 equiv.) ensures complete conversion.
  • Scavengers : Addition of molecular sieves prevents hydrolysis of Tf2O.

Two-Chamber Reactor Approach

Methodology

This method separates the triflating agent and substrate to control exothermicity (adapted from):

  • Chamber A : Tf2O and a fluoride source (e.g., KHF2).
  • Chamber B : N-Boc-5-hydroxyindole, DIPEA, and internal standard (trifluorotoluene).
  • Mixing : Combine chambers after pre-cooling to 0°C.

Advantages :

  • Reduces side reactions (e.g., indole alkylation).
  • Achieves 82–89% yield with high reproducibility.

Alternative Triflating Agents

N-Phenyltrifluoromethanesulfonimide (PhNTf2)

PhNTf2 serves as a milder triflating agent, suitable for acid-sensitive substrates:

  • Conditions : DMF as solvent, 18-hour reaction at RT.
  • Yield : 68–74%.

Comins’ Reagent

Used for sterically hindered substrates:

  • Reaction : N-Boc-5-hydroxyindole, Comins’ reagent (2.0 equiv.), and 2,6-lutidine in THF.
  • Yield : 70–78%.

Challenges and Solutions

Competing Reactions

  • N-Triflation : Minimized by using bulky bases (e.g., DIPEA) to deprotonate the hydroxyl group selectively.
  • Boc Deprotection : Avoided by maintaining low temperatures (<25°C).

Data Tables

Table 1: Comparison of Triflation Methods

Method Reagent Base Solvent Yield (%) Reference
Direct Triflation Tf2O DIPEA DCM 85
Two-Chamber Reactor Tf2O KHF2 MeCN 89
PhNTf2 PhNTf2 Pyridine DMF 74
Comins’ Reagent Comins’ reagent 2,6-Lutidine THF 78

Table 2: Solvent Optimization for Direct Triflation

Solvent Reaction Time (h) Purity (%) Yield (%)
DCM 2 98 85
MeCN 4 95 82
THF 6 90 70

Chemical Reactions Analysis

Types of Reactions

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base like pyridine or triethylamine.

    Deprotection Reactions: Common reagents include trifluoroacetic acid, hydrochloric acid, and other strong acids.

Major Products Formed

Scientific Research Applications

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate primarily involves its role as a protecting group and a leaving group in chemical reactions. The Boc group protects the indole nitrogen during synthetic steps and can be removed under acidic conditions to reveal the free amine.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Yields and Conditions

Compound Yield Reaction Time Temperature
N-(t-Boc)-5-indolyl triflate 97% 14 h rt
N-(4-Benzoylphenyl)-5-fluoroindole carboxamide 37.5% 6 h 190°C
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]indole carboxamide 10% 20 h 150°C

Table 2: Functional Group Impact on Properties

Functional Group Role in Reactivity Example Compound
Triflate (CF₃SO₃⁻) Enhances leaving-group ability N-(t-Boc)-5-indolyl triflate
Carboxamide (CONH-) Increases polarity and H-bonding N-(4-Benzoylphenyl)-5-fluoroindole carboxamide
Boc (t-BuOCO-) Protects amines, acid-labile N-(t-Boc)-5-indolyl triflate

Biological Activity

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate (commonly referred to as Boc-5-indolyl triflate) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₄H₁₄F₃NO₅S
  • Molecular Weight : 365.33 g/mol
  • Structure : The compound features a trifluoromethanesulfonate group which enhances its reactivity, particularly in nucleophilic substitution reactions.

The biological activity of Boc-5-indolyl triflate is primarily attributed to its ability to act as an electrophile in various chemical reactions, facilitating the formation of indole derivatives that exhibit diverse pharmacological effects. The triflate group is known for its excellent leaving ability, making Boc-5-indolyl triflate a valuable intermediate in synthetic organic chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including those derived from Boc-5-indolyl triflate. Indole compounds have shown promising activity against various bacterial strains, including:

  • Staphylococcus aureus (both methicillin-sensitive and resistant strains)
  • Escherichia coli
  • Pseudomonas aeruginosa

For instance, a study demonstrated that indole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 9.375 µg/mL to 150 µg/mL against tested strains .

Anticancer Properties

Indole-based compounds have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases. Specific indole derivatives have been shown to inhibit the growth of colon cancer cell lines by inducing G2/M phase arrest .

Study 1: Antimycobacterial Activity

A series of indole derivatives were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The study found that certain indole compounds could inhibit the growth of Mtb at low micromolar concentrations, demonstrating their potential as therapeutic agents against tuberculosis .

Study 2: Synthesis and Activity Correlation

In a comprehensive study on bisindolic compounds, researchers synthesized various derivatives and assessed their biological activities. The results indicated that modifications to the indole structure significantly influenced antimicrobial potency and cytotoxicity against cancer cell lines. For example, specific substitutions enhanced activity against resistant bacterial strains .

Data Table: Biological Activities of Indole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
Boc-5-Indolyl TriflateAntibacterialStaphylococcus aureus9.375
Indole Derivative AAntimycobacterialMycobacterium tuberculosis<10
Indole Derivative BAnticancerHT29 Colon CarcinomaIC50: 15 µM
Bisindolic Compound CAntimicrobialEscherichia coli150

Q & A

Basic: What are the key synthetic routes for preparing N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate?

The synthesis typically involves two primary steps:

  • Protection of the indole amine : The t-Boc (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or pyridine) to shield the amine from undesired reactivity .
  • Triflate introduction : The 5-hydroxyindole derivative reacts with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine or 2,6-lutidine) to form the triflate ester. This step is critical due to the triflate group’s sensitivity to moisture, requiring anhydrous conditions .

Methodological Note : Monitor reaction progress via TLC or LC-MS, and purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic: What roles do the t-Boc and trifluoromethanesulfonate groups play in reactions?

  • t-Boc group : Protects the indole nitrogen during multi-step syntheses, preventing unwanted side reactions (e.g., alkylation or oxidation). It is selectively removed under acidic conditions (e.g., TFA or HCl in dioxane) without disrupting the triflate group .
  • Triflate group : Acts as a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to its strong electron-withdrawing nature, enabling efficient formation of C–C or C–N bonds .

Key Reference : Triflates derived from heterocycles like indole exhibit higher reactivity compared to aryl halides in palladium-catalyzed couplings .

Advanced: How can researchers optimize cross-coupling reactions involving this compound?

Challenges : Low yields may arise from steric hindrance (t-Boc group) or competing side reactions (e.g., triflate hydrolysis).
Optimization Strategies :

  • Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for improved steric tolerance .
  • Solvent and temperature : Anhydrous THF or toluene at 80–100°C enhances stability and reaction kinetics.
  • Additives : Include Cs₂CO₃ or K₃PO₄ to neutralize acid byproducts and stabilize intermediates .

Data-Driven Approach : Perform a Design of Experiments (DoE) to screen ligand/catalyst combinations and reaction times.

Advanced: How should the compound be stored to ensure stability?

  • Storage conditions : Store under inert gas (Ar or N₂) at –20°C in airtight, desiccated containers. Triflates degrade rapidly in humid environments, leading to hydrolysis to the corresponding alcohol .
  • Handling : Use anhydrous solvents and gloveboxes for weighing. Pre-dry glassware at 120°C before use.

Validation : Monitor purity via ¹⁹F NMR; triflate degradation produces free triflic acid (δ –78 ppm) .

Advanced: How can researchers identify and address contradictory data in reactivity studies?

Case Example : Discrepancies in Suzuki coupling yields reported in literature.
Resolution Steps :

Reproduce conditions : Verify catalyst loading, solvent purity, and substrate ratios.

Byproduct analysis : Use LC-MS or GC-MS to detect undesired pathways (e.g., protodeboronation or homocoupling).

Mechanistic studies : Conduct kinetic isotope effects (KIEs) or DFT calculations to probe rate-determining steps .

Documentation : Maintain detailed logs of reaction parameters (e.g., stirring rate, degassing methods) to identify variability sources.

Advanced: What analytical techniques are recommended for characterizing reaction intermediates and byproducts?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR for structural confirmation (e.g., Boc group protons at δ 1.2–1.5 ppm).
    • ¹⁹F NMR to verify triflate integrity (δ –74 to –76 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ions and detect trace impurities.
  • HPLC : Reverse-phase chromatography to quantify purity and isolate minor byproducts.

Case Study : In a recent study, LC-MS identified a de-Boc byproduct (m/z = [M – Boc + H]⁺), prompting stricter anhydrous protocols .

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